molecular formula C9H7BrClO4- B1609490 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid CAS No. 73219-92-8

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid

Cat. No.: B1609490
CAS No.: 73219-92-8
M. Wt: 294.50 g/mol
InChI Key: VOIBMJIPLSKRQL-UHFFFAOYSA-M
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Description

3-Bromo-5-chloro-2,6-dimethoxybenzoic acid: is an organic compound with the molecular formula C9H8BrClO4 and a molecular weight of 295.51 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid typically involves the bromination and chlorination of 2,6-dimethoxybenzoic acid. The process can be summarized as follows:

    Bromination: 2,6-Dimethoxybenzoic acid is treated with bromine in the presence of a suitable catalyst, such as iron(III) bromide, to introduce the bromine atom at the 3-position of the benzene ring.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of hydroxyl groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.

Major Products:

    Substitution Products: Various substituted benzoic acids.

    Oxidation Products: Aldehydes and carboxylic acids.

    Reduction Products: Hydroxyl derivatives.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

Chemistry: 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and pharmaceuticals.

Biology: In biological research, it can be used as a probe to study enzyme-substrate interactions and as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid depends on its specific application

    Enzyme Inhibition: It can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: It can intercalate into DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

    2,6-Dimethoxybenzoic Acid: Lacks the bromine and chlorine substituents, making it less reactive in certain chemical reactions.

    3-Bromo-2,6-dimethoxybenzoic Acid: Similar structure but lacks the chlorine atom, affecting its reactivity and applications.

    5-Chloro-2,6-dimethoxybenzoic Acid: Similar structure but lacks the bromine atom, influencing its chemical properties.

Uniqueness: 3-Bromo-5-chloro-2,6-dimethoxybenzoic acid is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This dual substitution pattern allows for a wider range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

3-bromo-5-chloro-2,6-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIBMJIPLSKRQL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Br)OC)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClO4-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426112
Record name 3-bromo-5-chloro-2,6-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73219-92-8
Record name 3-bromo-5-chloro-2,6-dimethoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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